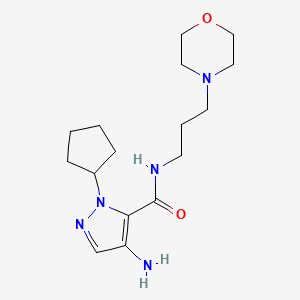

4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c17-14-12-19-21(13-4-1-2-5-13)15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPDOTQMJXQXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can be represented as follows:

This structure includes a pyrazole core with an amino group at position 4 and various substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Notably, it has been studied for its role as a phosphodiesterase (PDE) inhibitor, which can influence cellular signaling by modulating cyclic nucleotide levels.

Key Mechanisms:

- PDE Inhibition: The compound acts as a selective inhibitor of phosphodiesterase types that regulate cyclic GMP and cyclic AMP levels, thus affecting smooth muscle relaxation and neurotransmitter release.

- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cellular environments.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in various experimental models.

Anticancer Activity

Research has demonstrated the anticancer potential of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide through in vitro studies on cancer cell lines.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

These results indicate significant growth inhibition across different cancer cell lines, suggesting a broad spectrum of anticancer activity.

Antioxidant Properties

Studies assessing the antioxidant capacity of the compound utilized DPPH radical scavenging assays. The results indicated a notable ability to scavenge free radicals, supporting its potential use in oxidative stress-related conditions.

Table 2: Antioxidant Activity

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 45 |

| 25 | 65 |

| 50 | 85 |

Case Studies

A recent clinical trial investigated the efficacy of compounds similar to 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in patients with advanced cancer. The study reported improvements in quality of life and tumor response rates among participants treated with PDE inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Research Findings and Analysis

Substituent Effects on Bioactivity

- Morpholine vs. Pyrazolyl/Alkyl Chains : The morpholinylpropyl group in the target compound provides a balance of hydrophilicity (via morpholine’s oxygen) and moderate lipophilicity (via the propyl chain), which may improve membrane permeability and target engagement compared to purely hydrophobic substituents like Tolfenpyrad’s benzyl group .

- Cyclopentyl vs. In contrast, smaller substituents (e.g., ethyl in ) may allow broader conformational flexibility but reduce selectivity .

Physicochemical Properties

- Solubility: Morpholine derivatives are known to enhance aqueous solubility due to their polarity and hydrogen-bonding capacity. This contrasts with compounds like Tolfenpyrad, where lipophilic substituents dominate .

Structural Insights from Crystallography

- highlights that carboxamide substituents (e.g., hydroxyethyl, chlorophenyl) influence crystal packing via hydrogen bonds and π-π stacking. The morpholinylpropyl group in the target compound may similarly stabilize intermolecular interactions, aiding in formulation .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical and biological properties?

- Answer: The compound contains a pyrazole core substituted with an amino group (enhancing hydrogen bonding), a cyclopentyl ring (introducing lipophilicity), and a morpholine-propyl chain (improving solubility and target interaction via hydrogen bonding). These features impact logP, solubility, and target binding kinetics. Computational studies (e.g., quantum chemical calculations) can predict these properties .

Q. What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?

- Answer: A multi-step synthesis is typical:

Pyrazole ring formation via cyclocondensation of hydrazines and β-keto esters.

Introduction of the cyclopentyl group via alkylation.

Coupling with 3-morpholin-4-ylpropylamine using coupling reagents like DCC/HOBt or Oxyma/DIC in DCM/DMF (1:1) .

Optimization: Microwave-assisted synthesis reduces reaction time, while solvent selection (e.g., DMF for polar intermediates) improves yields. Purity is monitored via HPLC (>95%) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Answer:

- NMR (1H, 13C, 2D): Resolves regiochemical ambiguities in the pyrazole ring .

- HRMS: Confirms molecular weight and isotopic patterns .

- HPLC-UV/ELSD: Quantifies purity and detects byproducts (e.g., unreacted intermediates) .

- FTIR: Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholine moiety in target binding?

- Answer:

- Analog Synthesis: Replace morpholine with piperidine or thiomorpholine to assess hydrogen-bonding and steric effects.

- In Vitro Assays: Compare IC50 values for analogs in enzyme inhibition assays (e.g., kinase or phosphatase targets) .

- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between morpholine and binding pockets .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Answer:

- Standardize Assay Conditions: Control variables like buffer pH, temperature, and cell line passage number.

- Orthogonal Assays: Validate activity using SPR (binding affinity) and cellular viability assays (e.g., MTT) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 values from independent studies .

Q. What computational strategies predict metabolic stability and toxicity profiles?

- Answer:

- ADMET Prediction: Tools like SwissADME or ProTox-II model CYP450 metabolism and hepatotoxicity risks .

- Metabolic Pathway Simulation: Quantum mechanics/molecular mechanics (QM/MM) identifies likely oxidation sites (e.g., morpholine ring) .

- Toxicophore Mapping: Detect structural alerts (e.g., reactive carboxamide groups) using Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.